![molecular formula C35H29ClD6NO3S · Na B1163421 Montelukast-d6 (sodium salt)](/img/no-structure.png)
Montelukast-d6 (sodium salt)
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Overview
Description
Montelukast-d6 (sodium salt) contains six deuterium atoms. It is intended for use as an internal standard for the quantification of montelukast (sodium salt) by GC- or LC-MS. Montelukast is a potent, selective cysteinyl leukotriene 1 (CysLT1) receptor antagonist. Formulations containing it have been used for the treatment of asthma as well as for the symptoms associated with allergic rhinitis. It binds to the human CysLT1 receptor with an IC50 of less than 5 nM with no appreciable binding to the CysLT2 receptor.
Scientific Research Applications
1. Crystal Structure Analysis
Montelukast, including its sodium salt form, has been extensively studied for its crystal structure. The unit cell of Montelukast contains two symmetry independent molecules, connected by hydrogen bonds. These studies reveal the importance of multipole-multipole interactions and hydrogen bonds in the crystallization of Montelukast (Thun et al., 2009).
2. Pharmacological Properties
Montelukast sodium has been characterized for its pharmacological properties, notably as a potent and selective leukotriene D4 receptor antagonist. This quality is vital for its application in treating asthma and related diseases (Jones et al., 1995).
3. Analytical Method Development
Research has developed methods for the determination of Montelukast in human plasma using high-performance liquid chromatography. This method is essential for measuring the plasma concentration of Montelukast following oral administration (Ochiai et al., 1998).
4. Drug Delivery Systems
Innovations in drug delivery systems for Montelukast have been explored, such as the development of new dosage forms like nanoparticles and liposomes. These forms aim to enhance Montelukast's bioavailability and physico-chemical stability (Barbosa et al., 2016).
5. Corrosion Inhibition
Montelukast Sodium has been researched for its potential as a corrosion inhibitor on copper surfaces, which could have implications in various industrial applications (Tan et al., 2017).
6. Stability Analysis
Studies have been conducted to develop methods for the determination of impurities in Montelukast sodium formulations, contributing to its stability and quality control (Bapatu et al., 2012).
7. Anti-Inflammatory Effects
Research has highlighted the anti-inflammatory and lung-protective effects of Montelukast sodium, particularly in the context of asthma treatment. This includes its interaction with long non-coding RNAs like PCGEM1, which can enhance its therapeutic effects (Xu et al., 2020).
8. Synthesis Processes
Efficient and practical approaches for the synthesis of Montelukast Sodium have been developed. These processes address the challenges associated with the complex synthesis and stability of Montelukast, making its large-scale production more feasible (Aliabad et al., 2016).
properties
Product Name |
Montelukast-d6 (sodium salt) |
---|---|
Molecular Formula |
C35H29ClD6NO3S · Na |
Molecular Weight |
614.2 |
InChI |
InChI=1S/C35H36ClNO3S.Na/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);/q;+1/p-1/b15-10+;/t32-;/m1./s1/i1D3,2D3; |
InChI Key |
LBFBRXGCXUHRJY-KSWPWUDBSA-M |
SMILES |
OC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C(C=CC=C1)=C1CC[C@@H](SCC2(CC2)CC([O-])=O)C3=CC(/C=C/C4=NC5=CC(Cl)=CC=C5C=C4)=CC=C3.[Na+] |
synonyms |
MK-476-d6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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